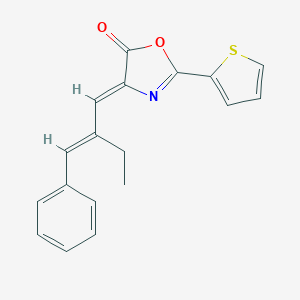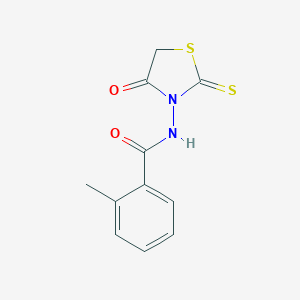![molecular formula C28H21NO6S B407643 METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B407643.png)
METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of organic compounds known as sulfanilides, which are characterized by the presence of a sulfanilide moiety. It has applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the benzofuran core. The synthetic route includes the following steps:
Formation of the Benzofuran Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoyl and Naphthylsulfonyl Groups: These groups are introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran core or the aromatic rings, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzofuran core may interact with DNA or other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can be compared with other sulfanilide compounds, such as:
Methyl 5-[benzoyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a phenyl group instead of a naphthyl group.
Methyl 5-[benzoyl(4-methylphenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate: Contains a 4-methylphenyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C28H21NO6S |
|---|---|
Molekulargewicht |
499.5g/mol |
IUPAC-Name |
methyl 5-[benzoyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C28H21NO6S/c1-18-26(28(31)34-2)24-17-22(13-15-25(24)35-18)29(27(30)20-9-4-3-5-10-20)36(32,33)23-14-12-19-8-6-7-11-21(19)16-23/h3-17H,1-2H3 |
InChI-Schlüssel |
XKWFHZJYCDSAKL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC |
Kanonische SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1,1'-biphenyl]-2-yl-2-{[3-cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B407560.png)
![N-(3-chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B407563.png)
![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(4-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407565.png)
![2-{[4-(4-tert-butylphenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)propanamide](/img/structure/B407566.png)
![methyl 4-[[2-[2-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetyl]amino]benzoate](/img/structure/B407568.png)
![2-(2-chloro-5-iodophenyl)-4-{3-[(2-methyl-2-propenyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407569.png)
![3-amino-N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407570.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B407571.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B407573.png)
![3-amino-N-(3-cyano-4,5-dimethyl-2-thienyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407575.png)
![4-{3-bromo-5-methoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B407576.png)
![4-{3-bromo-5-methoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B407579.png)


